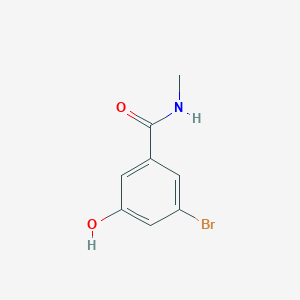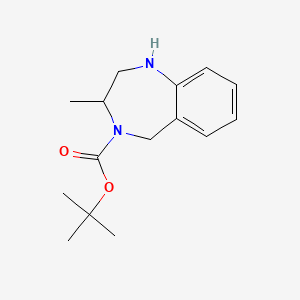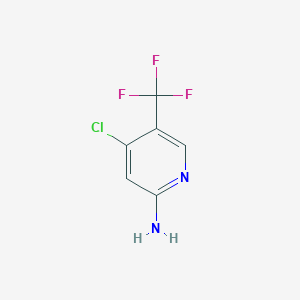
4-クロロ-5-(トリフルオロメチル)ピリジン-2-アミン
概要
説明
4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a reagent used in the synthesis of selective inhibitors of urokinase plasminogen activator in a non-cytotoxic form of cancer therapy . It’s a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, involves various methods. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .Molecular Structure Analysis
The molecular structure of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is represented by the InChI code:1S/C6H4ClF3N2/c7-4-1-5(11)12-2-3(4)6(8,9)10/h1-2H,(H2,11,12) . Chemical Reactions Analysis
Trifluoromethylpyridines, including 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, are used in various chemical reactions. They are key structural motifs in active agrochemical and pharmaceutical ingredients .Physical and Chemical Properties Analysis
4-Chloro-5-(trifluoromethyl)pyridin-2-amine has a molecular weight of 196.56 .科学的研究の応用
農薬用途
4-クロロ-5-(トリフルオロメチル)ピリジン-2-アミンを含むトリフルオロメチルピリジンは、有効な農薬成分における重要な構造モチーフです . これらは、害虫から作物を保護するために使用されます . フルアジホップ-ブチルは、農薬市場に導入された最初の誘導体であり、それ以来、20種類以上の新しいトリフルオロメチルピリジン含有農薬がISOの慣用名を取得しています .
医薬品用途
トリフルオロメチルピリジンは、医薬品および獣医業界でも使用されています . トリフルオロメチルピリジン部分を有する5つの医薬品および2つの獣医製品が市場承認を取得しており、多くの候補が現在臨床試験中です .
フッ素化有機化学品の合成
フッ素化有機化学品の開発は、ますます重要な研究トピックになっています . 過去20年間に発売された農薬の50%以上がフッ素化されています . 現在市場に出回っているフッ素含有農薬の約40%は、トリフルオロメチル基を含んでいます .
抗腫瘍活性
4-クロロ-5-(トリフルオロメチル)ピリジン-2-アミンの誘導体である2-アミノ-3-クロロ-5-(トリフルオロメチル)ピリジンは、抗腫瘍活性を示すと予想されます .
植物毒性
殺菌剤フルオピラムの代謝産物である3-クロロ-5-(トリフルオロメチル)ピリジン-2-カルボン酸は、植物毒性があります .
FDA承認薬
トリフルオロメチル基含有薬は、FDAによって承認されています . このレビューでは、過去20年間にFDAが承認した19種類の薬の詳しい化学について説明しています。これらは、トリフルオロメチル基をファーマコフォアとして含んでいます .
作用機序
Target of Action
The primary target of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is bacterial phosphopantetheinyl transferases (PPTases), which are essential to bacterial cell viability and virulence . PPTases catalyze a post-translational modification that is crucial for the functioning of various bacterial enzymes .
Mode of Action
4-Chloro-5-(trifluoromethyl)pyridin-2-amine interacts with its targets by inhibiting the activity of bacterial PPTases . This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This selective inhibition disrupts the normal functioning of the bacterial enzymes, leading to changes in bacterial metabolism .
Biochemical Pathways
The inhibition of PPTases by 4-Chloro-5-(trifluoromethyl)pyridin-2-amine affects the secondary metabolism of bacteria . PPTases are involved in a variety of biochemical pathways, including fatty acid synthesis and polyketide synthesis . By inhibiting PPTases, this compound disrupts these pathways, thwarting bacterial growth .
Pharmacokinetics
It’s noted that an advanced analogue of this compound series, ml267, has been tested for its in vitro adme properties and in vivo pharmacokinetic profiles .
Result of Action
The result of the action of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is the attenuation of bacterial growth . By inhibiting PPTases, this compound disrupts essential biochemical pathways in bacteria, leading to a decrease in bacterial viability . It also attenuates the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .
Action Environment
For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
4-Chloro-5-(trifluoromethyl)pyridin-2-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes, thereby modulating biochemical pathways. The interaction between 4-Chloro-5-(trifluoromethyl)pyridin-2-amine and these biomolecules is often characterized by binding to active sites or allosteric sites, leading to changes in enzyme conformation and activity .
Cellular Effects
The effects of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in metabolic pathways, thereby affecting cellular metabolism. Additionally, 4-Chloro-5-(trifluoromethyl)pyridin-2-amine can modulate cell signaling pathways, leading to changes in cell function and behavior .
Molecular Mechanism
At the molecular level, 4-Chloro-5-(trifluoromethyl)pyridin-2-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 4-Chloro-5-(trifluoromethyl)pyridin-2-amine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-5-(trifluoromethyl)pyridin-2-amine remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine vary with different dosages in animal models. At lower doses, this compound may exert beneficial effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, such as enzyme inhibition or cellular toxicity. Understanding the dosage-dependent effects of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is crucial for its safe and effective use in biochemical and pharmaceutical applications .
Metabolic Pathways
4-Chloro-5-(trifluoromethyl)pyridin-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can modulate the activity of enzymes involved in the synthesis and degradation of specific metabolites, thereby affecting overall metabolic balance. The precise metabolic pathways influenced by 4-Chloro-5-(trifluoromethyl)pyridin-2-amine depend on its specific interactions with metabolic enzymes .
Transport and Distribution
The transport and distribution of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells. The distribution of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine within tissues can also affect its overall biochemical effects, as different tissues may exhibit varying levels of uptake and retention .
Subcellular Localization
The subcellular localization of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .
特性
IUPAC Name |
4-chloro-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-4-1-5(11)12-2-3(4)6(8,9)10/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUCYMYJBXSLLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227581-65-8 | |
| Record name | 4-chloro-5-(trifluoromethyl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Boc-2,5-diazaspiro[3.5]nonane oxalate](/img/structure/B1378943.png)

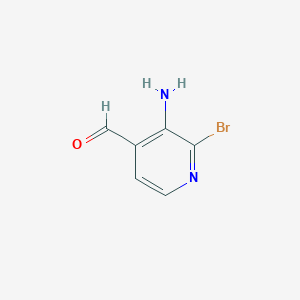

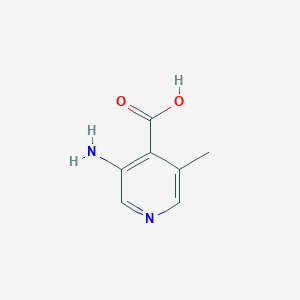
![5-Bromobenzo[B]thiophene-2-carbonitrile](/img/structure/B1378952.png)
![5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole](/img/structure/B1378955.png)
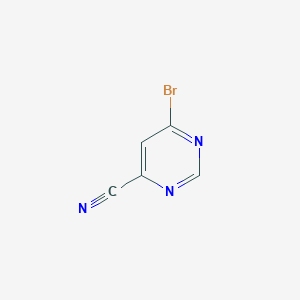
![[2-(3-Amino-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1378958.png)
![Tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B1378959.png)
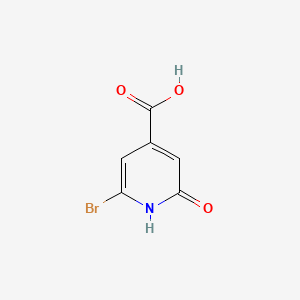
![6-Bromobenzo[C]isoxazole](/img/structure/B1378963.png)
